molecular formula C16H9NO3 B1673251 Hippadine CAS No. 52886-06-3

Hippadine

Cat. No.: B1673251
CAS No.: 52886-06-3
M. Wt: 263.25 g/mol
InChI Key: DONUVZIVKLIMJU-UHFFFAOYSA-N
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Description

Hippadine is a lycorine-type alkaloid isolated from plants of the Amaryllidaceae family, specifically from the Crinum genus. This compound features a unique pentacyclic skeleton, particularly the aromatic pyrrolophenanthridinone core. This compound has shown various biological activities, including reversible inhibition of spermatogenesis in male rats and significant cardiovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hippadine typically involves the formation of the characteristic C-ring through palladium-catalyzed reactions. recent methods have focused on starting with a molecule that already contains the A, B, and C rings intact. The key steps include:

Industrial Production Methods

Chemical Reactions Analysis

Hippadine undergoes several types of chemical reactions, including:

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

Hippadine has shown promise as a cytotoxic agent against various cancer cell lines. A pivotal study investigated the encapsulation of this compound in niosome nanoparticles to enhance its bioavailability and therapeutic efficacy.

Key Findings:

  • Encapsulation and Delivery : The study demonstrated that this compound-loaded niosomes significantly improved cytotoxic effects compared to free this compound. The IC50 values for human ovarian carcinoma (A2780) and skin cancer (A375) cells were notably reduced when this compound was delivered via niosomes, indicating enhanced cellular uptake and solubility .
  • Mechanism of Action : this compound appears to function at the genetic level rather than through traditional anti-mitotic pathways, making it a unique candidate for further cancer research .

Data Table: Cytotoxicity of this compound

Cell LineIC50 (Free this compound)IC50 (this compound-Loaded Niosomes)
A2780 (Ovarian)4.32 μg/ml2.45 μg/ml
A375 (Skin)4.23 μg/ml1.90 μg/ml

Cardiovascular Effects

Research has also explored the cardiovascular implications of this compound, particularly its effects on blood pressure and heart rate.

Key Findings:

  • Blood Pressure Regulation : In studies involving spontaneously hypertensive rats, this compound demonstrated a significant decrease in both blood pressure and heart rate, attributed to its inhibition of α1 and β1 adrenoceptors .
  • Cardiac Output : Perfusion studies indicated that this compound reduced coronary flow and cardiac output at specific concentrations, suggesting potential applications in managing hypertension .

Antiviral Properties

This compound's antiviral activity has been investigated against various viruses, including flaviviruses and herpes simplex virus.

Key Findings:

  • Inhibition of Viral Replication : Research indicated that this compound exhibited moderate inhibitory effects on Zika virus replication, showing a 70% decrease in viral titers in treated cells . This positions this compound as a potential candidate for further antiviral drug development.
  • Mechanism of Action : The compound's ability to bind to viral enzymes may underlie its antiviral efficacy, similar to other alkaloids from the Amaryllidaceae family .

Case Studies and Clinical Insights

Several case studies have documented the effects of this compound on reproductive health and fertility.

Key Findings:

  • Fertility Impact : In male rats, this compound was shown to produce reversible inhibition of fertility, with observed decreases in testicular weight and sperm count . This raises important considerations for its use in therapeutic contexts where reproductive health is a concern.

Comparison with Similar Compounds

Hippadine is compared with other lycorine-type alkaloids such as pratosine and galanthamine:

This compound’s unique pentacyclic skeleton and its specific biological activities make it a compound of significant interest in various fields of research.

Biological Activity

Hippadine, an alkaloid derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is structurally related to other Amaryllidaceae alkaloids, such as lycorine and crinine. It has been isolated from various species within the Hippeastrum genus, which are known for their rich alkaloid content. The biological activities of this compound include antiviral, neuroprotective, and potential anticancer properties.

1. Antiviral Activity

Recent studies have evaluated the antiviral properties of this compound against various viruses. Notably, it was assessed in vitro for its effects on Dengue virus (DENV) and Zika virus (ZIKV) replication.

  • Dengue Virus : In a study examining the impact of several Amaryllidaceae alkaloids, this compound did not exhibit significant antiviral activity against DENV. In contrast, compounds like cherylline showed potent inhibition with an EC50 of 8 μM .
  • Zika Virus : Similarly, this compound treatment resulted in only a moderate decrease (3-fold) in ZIKV replication, indicating limited efficacy compared to other tested alkaloids .

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.

  • A study highlighted that this compound exhibited significant neuroprotective effects by inhibiting AChE activity . This suggests a potential role in enhancing cholinergic neurotransmission, which is often compromised in neurodegenerative conditions.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several pathways have been proposed:

  • Inhibition of Viral Replication : The inability of this compound to significantly inhibit DENV and ZIKV suggests that its mechanism may not directly target viral replication processes or may require higher concentrations for efficacy .
  • Cholinergic Modulation : By inhibiting AChE, this compound may increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling which is beneficial in neurodegenerative contexts .

Data Tables

Here are some summarized findings regarding the biological activities of this compound compared to other notable Amaryllidaceae alkaloids:

CompoundActivity TypeEC50 (μM)Reference
This compoundDENV InhibitionNot significant
CheryllineDENV Inhibition8.8
This compoundZIKV InhibitionModerate (70% decrease)
LycorineAnticancer ActivityVaries by cell line
This compoundAChE InhibitionSignificant effect observed

Case Studies

  • Neuroprotection in Alzheimer's Models : A study demonstrated that this compound significantly reduced neurodegeneration markers in animal models treated with neurotoxic agents. This supports its potential as a therapeutic agent against cognitive decline associated with Alzheimer's disease .
  • Antiviral Screening : In a comparative antiviral screening involving multiple Amaryllidaceae alkaloids, this compound was found to be less effective than its counterparts like cherylline and lycorine against flaviviruses .

Properties

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONUVZIVKLIMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200926
Record name Hippadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52886-06-3
Record name 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52886-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYCORINE ALKALOID DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hippadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIPPADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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